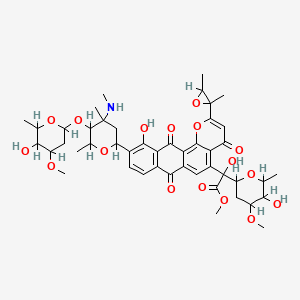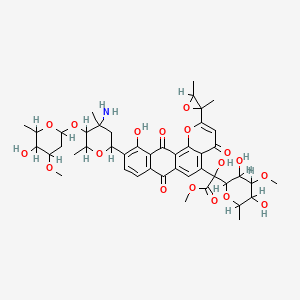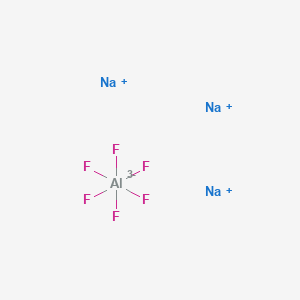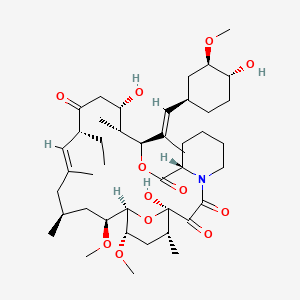![molecular formula C27H39ClN2O2 B1665339 2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride CAS No. 199467-52-2](/img/structure/B1665339.png)
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Übersicht
Beschreibung
This compound is a derivative of 2,6-di-tert-butylphenol . The parent compound, 2,6-di-tert-butylphenol, is known for its use as an antioxidant and is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Dean-Stark apparatus . For example, a solution of 2,6-di-tert-butylphenol and 4-methoxy benzaldehyde in toluene was heated at 145 °C. Piperidine was added within 3 hours and heating under reflux was continued for 14 hours. Acetic anhydride was added and stirring was continued for 15 minutes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . For example, the crystal structure of 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one was determined .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study by Cunico et al. (2009) highlighted the anti-malarial properties of certain piperazine derivatives, including a structure similar to the requested compound. These derivatives exhibited significant biological activity against malaria, with specific structural features influencing their efficacy (Cunico et al., 2009).
Diesel Fuel Stabilization
Research by Koshelev et al. (1996) discussed the use of sterically hindered phenol derivatives, closely related to the requested compound, as stabilizers for ecologically clean diesel fuel. These additives, including piperazine derivatives, enhance fuel stability and performance (Koshelev et al., 1996).
Formation of Cu(II)–Phenoxyl Radical Complex
Debnath et al. (2013) investigated a compound structurally similar to the requested one, forming a Cu(II)–phenoxyl radical complex. This research provided insights into the redox behavior of such complexes and their potential applications in biochemical and catalytic processes (Debnath et al., 2013).
Polymerization Catalysts
A study by Daneshmand et al. (2019) focused on copper(II) nitrate complexes of piperazine derivatives, which include structures similar to the requested compound. These complexes were active in rac-lactide polymerization, indicating their potential as catalysts in polymer production (Daneshmand et al., 2019).
Antioxidant and Light Stabilizing Properties
Carloni et al. (1993) researched the antioxidant activities of phenoxyl radicals, including derivatives similar to the requested compound. These compounds play a crucial role in polymer degradation stability and light stabilization (Carloni et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39ClN2O2.2ClH/c1-26(2,3)22-15-19(16-23(25(22)32)27(4,5)6)17-29-11-13-30(14-12-29)18-24(31)20-7-9-21(28)10-8-20;;/h7-10,15-16,24,31-32H,11-14,17-18H2,1-6H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXVQKZIZUKBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





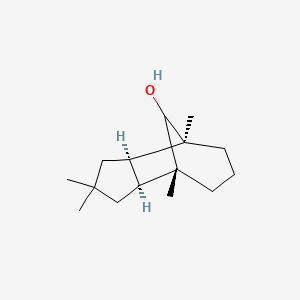
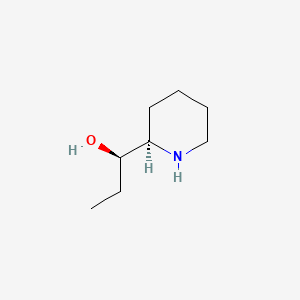
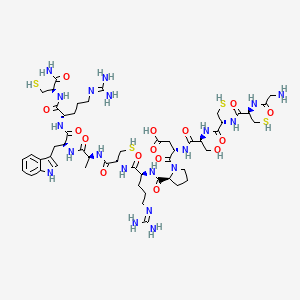
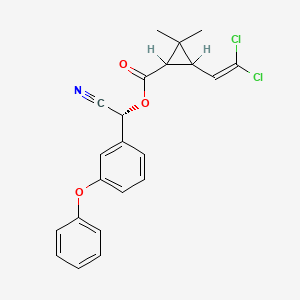
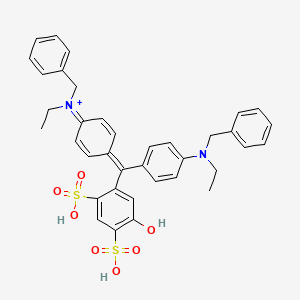
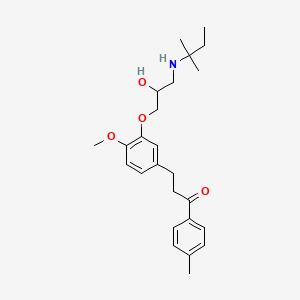
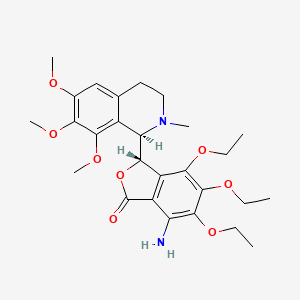
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
